2'-O-(2-Methoxyethyl)-uridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXNROBDOKPICP-QCNRFFRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446990 | |
| Record name | 2'-O-(2-Methoxyethyl)-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223777-15-9 | |
| Record name | 2'-O-(2-Methoxyethyl)-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Foundational Role of 2 O 2 Methoxyethyl Uridine in Synthetic Nucleic Acids
The incorporation of 2'-O-(2-Methoxyethyl)-uridine, and its corresponding A, C, and G analogs, into synthetic oligonucleotides is fundamental to overcoming the inherent limitations of natural nucleic acids for therapeutic use. Unmodified DNA and RNA are rapidly degraded by cellular enzymes called nucleases, rendering them unsuitable for in vivo applications. fupress.net The 2'-O-(2-methoxyethyl) (2'-MOE) modification is a key "second-generation" chemical innovation designed to address this and other challenges. biosearchtech.comoup.com
The foundational importance of this modification stems from the combination of properties it confers upon an oligonucleotide, primarily enhanced nuclease resistance and increased binding affinity to target RNA. idtdna.comresearchgate.netglenresearch.com
Enhanced Nuclease Resistance : The presence of the bulky 2'-MOE group provides steric hindrance that protects the phosphodiester backbone of the oligonucleotide from being cleaved by nucleases. nih.gov This modification significantly increases the metabolic stability and half-life of the oligonucleotide in biological fluids and tissues, which is essential for its therapeutic effect. idtdna.comresearchgate.netnih.gov Studies comparing 2'-MOE modified oligonucleotides to first-generation phosphorothioate (B77711) (PS) oligonucleotides showed a substantial improvement in stability against degradation. nih.gov
Increased Binding Affinity : The 2'-MOE modification pre-organizes the sugar moiety into a C3'-endo conformation, which is the geometry favored in A-form RNA duplexes. biosearchtech.comnih.gov This conformational locking enhances the thermodynamic stability of the duplex formed between the synthetic oligonucleotide and its complementary RNA target. biosearchtech.comnih.gov This results in a higher binding affinity, which is often measured as an increase in the melting temperature (Tm) of the duplex. For each 2'-MOE modification introduced, the Tm can increase by approximately 0.9°C to 1.7°C. nih.gov This strong binding contributes to greater potency and specificity of the oligonucleotide drug. researchgate.netacs.org
The table below summarizes the key properties imparted by the 2'-MOE modification in comparison to other common nucleic acid chemistries.
| Modification Type | Nuclease Resistance | Binding Affinity (to RNA) | Key Feature |
| DNA | Low | Moderate | Supports RNase H activity |
| RNA | Very Low | High | Natural RNA target |
| Phosphorothioate (PS) | High | Decreased | First-generation modification, enhances protein binding |
| 2'-O-Methyl (2'-OMe) | High | Increased | Second-generation, increases affinity |
| 2'-O-Methoxyethyl (2'-MOE) | Very High | Highly Increased | Second-generation, excellent balance of stability and affinity researchgate.netnih.gov |
| 2'-Fluoro (2'-F) | High | Very High | Second-generation, highest affinity increase nih.gov |
Historical Context and the Evolution of 2 Modifications
The journey toward effective oligonucleotide therapeutics has been a story of incremental chemical innovation. The initial "first-generation" antisense oligonucleotides (ASOs) utilized a phosphorothioate (B77711) (PS) backbone, where a non-bridging oxygen atom in the phosphate (B84403) linkage is replaced by sulfur. idtdna.com This modification successfully increased resistance to nuclease degradation but also led to lower binding affinity for the target RNA and could cause cytotoxicity at high concentrations due to non-specific protein binding. idtdna.comacs.org
To overcome these limitations, research in the 1990s turned to modifying the 2' position of the ribose sugar, ushering in the "second generation" of antisense technology. idtdna.comoup.com Scientists explored a variety of 2'-substituents, including 2'-O-alkyl groups like 2'-O-methyl (2'-OMe). nih.govnih.gov While these modifications improved binding affinity and nuclease resistance, the search continued for an optimal balance of properties.
The development of 2'-O-(2-methoxyethyl) RNA (MOE-RNA) was a major breakthrough. nih.gov The synthesis of MOE-modified nucleosides was first reported in 1995, and this chemistry was identified as superior after extensive screening of various 2'-O-alkoxyalkyl substitutions. oup.comresearchgate.net Surprisingly, these modifications were found to provide a large increase in both nuclease resistance and hybridization affinity, breaking a previous trend where increasing the length of a simple 2'-alkoxy chain improved stability but decreased affinity. researchgate.net The 2'-MOE modification emerged as one of the most valuable and advanced analogs, offering enhanced potency and a better tolerability profile compared to first-generation PS-only ASOs. idtdna.comacs.org
This advancement led to the widespread adoption of a chimeric or "gapmer" design for many ASOs. idtdna.comresearchgate.net In this structure, a central segment of 8-10 deoxynucleotides (the "gap") that can recruit the enzyme RNase H is flanked on both ends by 2'-MOE-modified nucleotides (the "wings"). idtdna.comacs.org The 2'-MOE wings provide high binding affinity and protect the oligonucleotide from degradation, while the DNA gap allows for the catalytic destruction of the target mRNA molecule. idtdna.com
Applications of 2 O 2 Methoxyethyl Modified Oligonucleotides in Research and Therapeutics
Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing. numberanalytics.comnih.gov This interaction can modulate the function of the target RNA, leading to a change in gene expression. medchemexpress.com The introduction of 2'-MOE modifications has been a cornerstone of second-generation ASO technology, significantly improving their therapeutic properties. biosearchtech.comidtdna.com
Design Principles for RNase H-Dependent Gapmers
One of the primary mechanisms for ASO-mediated gene silencing is the recruitment of RNase H, an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. numberanalytics.commedchemexpress.com However, oligonucleotides that are fully modified with 2'-MOE are not substrates for RNase H. idtdna.comoup.com To overcome this limitation while still benefiting from the properties of the 2'-MOE modification, a chimeric design known as a "gapmer" was developed. idtdna.comnih.gov
Gapmers consist of a central block, or "gap," of deoxynucleotides (DNA) that is flanked on both the 5' and 3' ends by "wings" of 2'-MOE-modified nucleotides. nih.govacs.orgnih.gov This design is critical for its function:
The 2'-MOE Wings: These flanking regions provide high binding affinity to the complementary mRNA target and protect the oligonucleotide from degradation by nucleases, thus increasing its stability and tissue half-life. idtdna.comacs.orggenelink.com
The DNA Gap: The central DNA region, typically 7-14 nucleotides long, forms the necessary DNA:RNA hybrid upon binding to the target mRNA. nih.gov This hybrid structure is recognized and cleaved by RNase H1, leading to the degradation of the target mRNA and subsequent downregulation of protein expression. idtdna.comnih.gov
The backbone of these gapmers is often modified with phosphorothioate (B77711) (PS) linkages, which further enhance nuclease resistance and improve pharmacokinetic properties by promoting binding to plasma proteins, preventing rapid renal excretion. acs.orggenelink.com
Below is a table summarizing the design principles of a typical 2'-MOE gapmer ASO.
| Component | Chemical Composition | Length (Typical) | Primary Function |
| 5' Wing | 2'-O-(2-Methoxyethyl) modified ribonucleotides with Phosphorothioate (PS) backbone | 2-5 nucleotides | High binding affinity, nuclease resistance. idtdna.comacs.org |
| Central Gap | 2'-Deoxyribonucleotides with Phosphorothioate (PS) backbone | 7-14 nucleotides | Forms DNA:RNA hybrid, substrate for RNase H cleavage. nih.govnih.gov |
| 3' Wing | 2'-O-(2-Methoxyethyl) modified ribonucleotides with Phosphorothioate (PS) backbone | 2-5 nucleotides | High binding affinity, nuclease resistance. idtdna.comacs.org |
Small Interfering RNA (siRNA) Therapeutics
Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. google.com Chemical modifications are essential to transform natural siRNAs into viable therapeutic agents by improving their stability and potency. nih.gov The 2'-MOE modification is one such modification integrated into siRNA duplexes to enhance their drug-like properties. tandfonline.com
Integration into siRNA Duplexes for Enhanced Stability and Potency
The incorporation of 2'-MOE nucleotides into siRNA strands offers significant advantages. Like in ASOs, the modification enhances resistance to degradation by nucleases, which is a major hurdle for unmodified RNA in a biological environment. genelink.com
Research has shown that 2'-MOE modifications, which favor an A-form helical geometry similar to natural RNA, can increase the thermodynamic stability of the siRNA duplex. oup.comtandfonline.com Studies have explored the strategic placement of 2'-MOE and other 2'-modifications within the siRNA duplex. For instance, a study designing 4′-C-acetamidomethyl-2′-O-methoxyethyl (4′-C-ACM-2′-O-MOE) modified uridine (B1682114) and thymidine (B127349) found that these dual modifications were well-tolerated at the 3'-end of the passenger strand, leading to improved siRNA stability and silencing activity. acs.orgresearchgate.net Interestingly, these modified siRNAs demonstrated prolonged gene silencing, likely due to their enhanced metabolic stability. acs.org
The table below compares key properties of unmodified siRNAs versus those containing 2'-MOE modifications.
| Property | Unmodified siRNA | 2'-MOE-Modified siRNA |
| Nuclease Resistance | Low, susceptible to rapid degradation. nih.gov | High, protected from nuclease cleavage. genelink.com |
| Thermal Stability | Baseline | Increased duplex stability (Tm). tandfonline.comacs.org |
| In Vivo Half-Life | Short | Extended. genelink.com |
| Potency | Can be potent but limited by stability. | Potency can be maintained or enhanced due to improved stability and favorable interactions with RNAi machinery. acs.orgresearchgate.net |
Strategies for Modulating RNA Interference Pathway Activity
The activity of an siRNA is dependent on its successful incorporation into the RNA-Induced Silencing Complex (RISC), where the passenger (sense) strand is discarded and the guide (antisense) strand directs the complex to the target mRNA. oup.com Chemical modifications, including 2'-MOE, can influence this process.
Development of Nucleic Acid Aptamers with Improved Properties
Nucleic acid aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures, allowing them to bind to various molecular targets, such as proteins, with high affinity and specificity. jenabioscience.com Similar to other oligonucleotide-based technologies, the therapeutic utility of natural aptamers is limited by their poor stability in biological fluids.
The incorporation of 2'-MOE modified nucleotides is a key strategy to overcome these limitations. The 2'-MOE modification enhances nuclease resistance, a critical feature for any in vivo application, thereby increasing the aptamer's half-life. genelink.comgenelink.com Furthermore, these modifications can contribute to the structural stability of the aptamer and its binding affinity for the target molecule. beilstein-journals.org While 2'-fluoro (2'-F) and locked nucleic acid (LNA) are also common modifications used in aptamer development to enhance affinity, 2'-MOE provides a valuable balance of improved stability and favorable binding characteristics. jenabioscience.comnih.gov The synthesis of aptamers for therapeutic or diagnostic purposes often involves the use of 2'-MOE phosphoramidites, enabling the creation of robust molecules with improved performance compared to their unmodified counterparts.
Utilization in Triplex-Forming Oligonucleotides (TFOs) for Gene Targeting
Triplex-forming oligonucleotides (TFOs) represent a promising strategy for gene targeting, as they can bind to the major groove of double-stranded DNA in a sequence-specific manner to form a triple helix structure. researchgate.netoup.com This interaction can be used to modulate gene activity or induce permanent changes in the genome. researchgate.net However, the formation of stable triplexes with natural DNA oligonucleotides is often limited by physiological conditions, such as pH and the requirement for specific target sequences (oligopurine•oligopyrimidine tracts). researchgate.netacs.org
The incorporation of 2'-O-(2-methoxyethyl) modifications into TFOs has been explored as a means to overcome these limitations. Research has shown that the inclusion of 2'-O-MOE residues, sometimes in combination with other modifications like 2'-O-methyl (2'-OMe), can enhance the stability of the resulting triplex. acs.orgworldscientific.com For instance, the synthesis of 2'-O-(2-Methoxyethyl)-5-(3-aminoprop-1-ynyl)-uridine and its incorporation into TFOs resulted in significantly increased triplex stability. researchgate.net This increased stability is crucial for the potential therapeutic application of TFOs, as it allows for more effective binding to the target DNA sequence under physiological conditions.
| TFO Modification | Key Finding | Reference |
| 2'-O-(2-Methoxyethyl)-5-(3-aminoprop-1-ynyl)-uridine | Significantly increased triplex stability and resistance to serum nucleases. | researchgate.net |
| 2'-O-methoxy (2'-OMe) and 2'-O-(2-aminoethyl) (2'-AE) | Triplex stability increased with the number of modified residues, but gene knockout activity required a threshold number of 2'-AE residues. | acs.org |
Contributions to Gene Modulation at the Post-Transcriptional Level
The 2'-O-MOE modification has proven to be highly effective in the development of oligonucleotides that modulate gene expression at the post-transcriptional level, primarily through antisense and RNA interference (RNAi) mechanisms. biosearchtech.comgenelink.com These approaches target messenger RNA (mRNA), preventing its translation into protein and thereby silencing gene expression.
Gene Silencing Applications
Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to be complementary to a specific mRNA target. idtdna.com Upon binding, they can inhibit gene expression through several mechanisms, including the recruitment of RNase H to cleave the target mRNA. idtdna.comnih.gov The incorporation of 2'-O-MOE modifications into ASOs is a hallmark of second-generation antisense technology. biosearchtech.comidtdna.com
A common design for these ASOs is the "gapmer" structure, which consists of a central "gap" of deoxynucleotides that can activate RNase H, flanked by "wings" of 2'-O-MOE modified nucleotides. idtdna.comgenelink.comnih.gov These modified wings provide several key advantages:
Increased Nuclease Resistance: The 2'-O-MOE group protects the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life in tissues. biosearchtech.comgenelink.com
High Binding Affinity: The modification enhances the thermodynamic stability of the duplex formed with the target RNA, leading to more potent inhibition. biosearchtech.comnih.gov
Reduced Toxicity: Compared to earlier phosphorothioate (PS) modifications, 2'-O-MOE ASOs have shown reduced non-specific protein binding and lower cytotoxicity. idtdna.com
Research has consistently demonstrated the superior performance of 2'-O-MOE modified ASOs compared to other modifications. For example, a study comparing 2'-O-MOE and 2'-O-methyl (2'OMe) gapmers targeting the human CTNNB1 gene found that the 2'-O-MOE ASOs were consistently more effective at suppressing RNA levels. idtdna.com
While 2'-O-MOE modifications are extensively used in ASOs, their application in small interfering RNAs (siRNAs) is more nuanced. siRNAs function through the RNA-induced silencing complex (RISC), and modifications at the 2'-ribose position can sometimes interfere with RISC loading and activity. biosearchtech.com However, strategic placement of 2'-O-MOE modifications has been shown to enhance the stability and specificity of siRNAs. biosearchtech.comresearchgate.net
Regulation of Gene Expression for Therapeutic Intervention
The favorable properties of 2'-O-MOE modified oligonucleotides have led to their successful translation into therapeutic agents for the regulation of gene expression in various diseases. biosearchtech.comidtdna.com These therapeutic ASOs are designed to target the mRNA of disease-causing proteins, effectively reducing their production.
The "gapmer" design is a prevalent strategy for therapeutic ASOs, enabling the RNase H-mediated degradation of the target mRNA. genelink.comnih.gov This approach has been validated in numerous preclinical and clinical studies. For instance, 2'-O-MOE gapmers have been shown to effectively reduce the expression of target mRNAs in cell culture and in animal models. nih.gov
Beyond the RNase H mechanism, fully modified 2'-O-MOE oligonucleotides can also inhibit gene expression by interfering with the translation initiation complex, a mechanism independent of RNase H. nih.gov This was demonstrated in the context of inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1). nih.gov
The success of 2'-O-MOE technology is underscored by the number of approved ASO drugs that incorporate this modification. biosearchtech.com These therapies address a range of conditions, highlighting the broad applicability of this chemical modification in therapeutic gene silencing.
| Application | Mechanism | Key Features of 2'-O-MOE Modification | Research Finding | Reference |
| Antisense Oligonucleotides (ASOs) | RNase H-mediated cleavage of mRNA | Increased nuclease resistance, high binding affinity, reduced toxicity | 2'-O-MOE gapmers were more potent than 2'-OMe gapmers in downregulating CTNNB1 gene expression. | idtdna.com |
| Antisense Oligonucleotides (ASOs) | Steric hindrance of translation | Increased stability and binding affinity | Fully modified 2'-O-MOE oligonucleotides inhibited ICAM-1 protein expression by interfering with the translation initiation complex. | nih.gov |
| Small Interfering RNAs (siRNAs) | RNA interference (RISC-mediated cleavage) | Can increase stability and specificity | Strategic placement of 2'-O-MOE can improve oriented RISC loading and silencing activity. | biosearchtech.com |
Pharmacokinetic and Biodistribution Studies of 2 O 2 Methoxyethyl Modified Oligonucleotides
Plasma Pharmacokinetics and Systemic Clearance Dynamics
Following administration, 2'-O-MOE ASOs exhibit a multiphasic decline in plasma concentrations. researchgate.netdrugbank.com There is an initial rapid distribution phase, followed by a much slower terminal elimination phase. researchgate.netdrugbank.com The plasma concentration-time profile for phosphorothioate (B77711) oligonucleotides is typically mono-exponential, while it can be bi-exponential for phosphodiester oligonucleotides. nih.gov
The addition of the 2'-O-MOE modification to a phosphorothioate (PS) backbone does not substantially alter the plasma pharmacokinetics. nih.gov The clearance from the plasma is primarily driven by distribution to tissues. nih.gov However, when a 2'-O-MOE modification is combined with a phosphodiester (PO) backbone, a tenfold more rapid plasma clearance is observed. nih.gov
Systemic clearance of 2'-O-MOE ASOs with a phosphorothioate backbone is generally low. This is attributed to their high affinity for plasma proteins, which reduces their availability for renal clearance. nih.govnih.gov The plasma clearance is dominated by the broad distribution to various tissues. nih.gov
Below is an interactive data table summarizing the typical pharmacokinetic phases of a 2'-O-MOE ASO.
| Pharmacokinetic Phase | Description | Key Characteristics |
|---|---|---|
| Absorption Phase | The period during which the drug enters the systemic circulation. | Plasma concentration rises, with the rate of absorption exceeding the rate of elimination. youtube.com |
| Distribution Phase | The process by which the drug reversibly leaves the bloodstream and enters the interstitium and/or the cells of the tissues. | Rapid distribution from plasma to peripheral tissues. researchgate.net |
| Elimination Phase | The irreversible removal of the drug from the body. | Slow terminal elimination, driven by the slow redistribution from tissues back into the plasma. nih.govresearchgate.net |
Tissue Distribution and Cellular Uptake Profiles in Preclinical Models
After systemic administration, 2'-O-MOE ASOs distribute broadly to various tissues. The highest concentrations are typically found in the liver and kidneys. nih.govnih.gov Other tissues that show significant uptake include bone marrow, adipocytes, and lymph nodes. nih.gov In preclinical models such as mice with chronic kidney disease, altered distribution has been observed, with reduced ASO delivery to damaged cortical regions of the kidney and increased distribution to the medulla. researchgate.net
Cellular uptake of 2'-O-MOE ASOs is a complex process mediated by interactions with proteins on the cell surface. nih.govnih.gov This process, often termed 'free uptake', involves endocytic mechanisms. semanticscholar.org Several protein receptors have been identified as playing a role in the cellular internalization of these oligonucleotides. For instance, in mouse hepatic cells, uptake appears to be a clathrin-independent process. nih.govsemanticscholar.org Stabilin receptors have also been shown to bind ASOs with high affinity, mediating clathrin-dependent endocytosis in liver cells of mice and rats. nih.govsemanticscholar.org
Once inside the cell, the ASO is trafficked through the endocytic network, moving from early to late endosomes and lysosomes. semanticscholar.org For the ASO to exert its therapeutic effect, it must escape from these membrane-bound organelles to reach its target mRNA in the cytoplasm or nucleus. semanticscholar.org
The following table provides a summary of tissue distribution in preclinical models.
| Tissue | Relative Concentration | Uptake Mechanism Highlights |
|---|---|---|
| Liver | High | Mediated by stabilin receptors via clathrin-mediated endocytosis. nih.govsemanticscholar.org |
| Kidney | High | Accumulates in proximal convoluted tubule cells. nih.gov |
| Bone Marrow | Moderate | Demonstrates significant uptake. nih.gov |
| Adipocytes | Moderate | Serves as a distribution site. nih.gov |
| Lymph Nodes | Moderate | Part of the broad tissue distribution profile. nih.gov |
Metabolic Stability and Excretion Pathways in Biological Systems
The 2'-O-MOE modification significantly enhances the resistance of oligonucleotides to nuclease-mediated degradation in both plasma and tissues. nih.govnih.gov This increased metabolic stability is a key factor contributing to their prolonged duration of action. nih.gov The metabolism of 2'-O-MOE ASOs with a phosphorothioate backbone is primarily mediated by endonucleases and exonucleases, which slowly shorten the oligonucleotide from both the 3' and 5' ends. researchgate.netresearchgate.net
The primary route of elimination for 2'-O-MOE ASOs and their metabolites is through urinary excretion. researchgate.netdrugbank.comnih.govnih.gov Fecal excretion represents a minor pathway. nih.gov For 2'-O-MOE ASOs with a phosphorothioate backbone, urinary excretion of the intact drug is minimal. nih.govnih.gov In contrast, for those with a phosphodiester backbone, urinary excretion is a major elimination pathway, with a significant portion of the dose excreted as the intact oligonucleotide. nih.govnih.gov
Role of Plasma Protein Binding in Pharmacokinetic Disposition
2'-O-MOE modified oligonucleotides with a phosphorothioate backbone are highly bound to plasma proteins. researchgate.netdrugbank.comnih.gov This extensive protein binding plays a crucial role in their pharmacokinetic profile. nih.gov It limits the glomerular filtration of the oligonucleotides, thereby reducing their renal clearance and contributing to their long plasma half-life. nih.gov The phosphorothioate backbone is a primary determinant of this protein binding. nih.gov
Studies have shown that 2'-O-MOE/PS-modified ASOs exhibit significantly higher binding to plasma proteins compared to other types of oligonucleotides like phosphorodiamidate morpholino oligomers (PMOs). frontiersin.orgnih.gov Interestingly, human γ-globulins have been identified as having a predominant binding affinity for these ASOs, even surpassing albumin, the most abundant plasma protein. nih.gov A saturation point for plasma protein binding has been observed for 2'-O-MOE/PS-modified ASOs at concentrations above 1 μM. nih.gov
Influence on Oligonucleotide Half-Life in Various Tissues
The 2'-O-MOE modification contributes to an extended tissue half-life for these oligonucleotides. nih.govnih.gov The tissue half-life is on the order of one week in mice and can extend to several weeks in monkeys and humans. nih.gov This long tissue residence time is a result of their high binding affinity within tissues and their slow metabolism. nih.gov
Following distribution into tissues, an equilibrium is established between the tissue-bound and plasma concentrations. nih.gov The slow elimination from tissues dictates the terminal plasma half-life. nih.govnih.gov For example, in mice, the elimination half-life of a 2'-O-MOE ASO from the liver was found to be approximately 8 days. researchgate.net In monkeys, after intrathecal administration, 2'-O-MOE PS-ASOs showed comparable long half-lives in cerebrospinal fluid (107 days), plasma (110 days), and spinal cord tissues (97 days). nih.gov
Analytical Methodologies for Characterization and Quality Control of 2 O 2 Methoxyethyl Modified Oligonucleotides
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are fundamental in the analysis of 2'-MOE-modified oligonucleotides, providing detailed information on sample purity and the profile of any impurities. A variety of techniques, including High-Performance Liquid Chromatography (HPLC) and Capillary Gel Electrophoresis (CGE), are employed for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of synthetic oligonucleotides. Several HPLC modes are utilized, each offering distinct separation mechanisms to resolve the parent oligonucleotide from process-related impurities and degradation products.
Anion-Exchange (AEX) HPLC: This technique separates oligonucleotides based on the electrostatic interactions between their negatively charged phosphate (B84403) backbone and a positively charged stationary phase. It is effective for separating oligonucleotides by length (e.g., n-1, n+1 impurities). researchgate.net
Reversed-Phase (RP) HPLC: RP-HPLC separates molecules based on hydrophobicity. While it can provide some separation of oligonucleotides, its resolution for these highly polar molecules is often limited. windows.net
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is one of the most powerful and commonly used techniques for oligonucleotide analysis. researchgate.net It combines the principles of reversed-phase chromatography with the use of an ion-pairing agent in the mobile phase. The ion-pairing agent, typically a bulky alkylamine like triethylamine (B128534) (TEA) or dibutylamine (B89481) (DBA), forms a neutral complex with the negatively charged oligonucleotide, increasing its retention on the nonpolar stationary phase. acs.orgacs.orgshimadzu.com This method provides excellent resolution and is compatible with mass spectrometry (MS), enabling both quantification and structural identification of the main component and its impurities. researchgate.netnih.gov For instance, IP-RP HPLC can be used to monitor the removal of protecting groups, such as the 5'-dimethoxytrityl (DMT) group, during synthesis. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another mode used, which can separate oligonucleotides without the need for ion-pairing reagents, making it highly suitable for LC/MS analysis. shodex.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 ODS Column (50 mm × 2.1 mm I.D., 2.5 μm) | shimadzu.com |
| Mobile Phase A | 50 mmol/L HFIP and 10 mmol/L DIPEA in water | shimadzu.com |
| Mobile Phase B | Acetonitrile | shimadzu.com |
| Flow Rate | 0.2 mL/min | shimadzu.com |
| Column Temperature | 60 °C | shimadzu.com |
| Detection | UV at 260 nm | nih.govlcms.cz |
Capillary Gel Electrophoresis (CGE) is a high-resolution separation technique that has become an industry standard for assessing the purity of synthetic oligonucleotides. windows.net In CGE, oligonucleotides migrate through a sieving matrix (gel) within a narrow fused-silica capillary under the influence of a high electric field. windows.net Separation is primarily based on size, allowing for the excellent resolution of oligonucleotides that differ by even a single nucleotide (e.g., n-1 or n+1 impurities). researchgate.net
CGE offers several advantages over traditional slab gel electrophoresis (PAGE), including automation, high throughput, accurate quantification, and the use of very small sample volumes. windows.net It is often used alongside mass spectrometry; CGE provides an accurate assessment of purity and length, while MS confirms the exact molecular weight and identity of the compound. windows.net CGE has been successfully used to measure the concentrations of 2'-MOE-modified oligonucleotides and their metabolites in various biological matrices like plasma, tissues, and urine. nih.gov
Mass Spectrometry-Based Characterization (e.g., LC/MS/MS) for Structural Confirmation and Quantitative Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization of modified oligonucleotides. nih.gov It provides precise molecular weight information, which confirms the identity of the synthesized oligonucleotide and helps to identify impurities and degradation products. researchgate.netwaters.com
Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of oligonucleotides, typically operating in negative ion mode. shimadzu.comwaters.com The resulting mass spectra show a distribution of multiply charged ions, from which the molecular weight of the oligonucleotide can be calculated using deconvolution software. shimadzu.com
Tandem mass spectrometry (LC/MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.govshimadzu.com This allows for sequence confirmation and the localization of modifications within the oligonucleotide chain. shimadzu.com LC/MS/MS methods have been developed for the quantitative analysis of 2'-MOE-modified oligonucleotides in complex biological matrices, such as rat brain tissue, demonstrating high selectivity and sensitivity. acs.org High-resolution mass spectrometry (HRMS) platforms, like Orbitrap-based systems, are also employed to analyze the complex isotopic patterns of oligonucleotides and accurately measure impurity levels as low as 0.5%. researchgate.netlcms.cz
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | shimadzu.comwaters.com |
| Mass Analyzer | Triple Quadrupole or Q-TOF | shimadzu.comshimadzu.com |
| Scan Mode | Full Scan (e.g., m/z 500-2000) for intact mass and MRM for quantification | acs.orgshimadzu.com |
| Capillary Voltage | -4.0 kV | shimadzu.com |
| Cone Voltage | 40 V | waters.com |
| Source Temperature | 120 °C | waters.com |
Detection and Quantification of Degradation Products and Impurities
Oligonucleotides can degrade under various conditions, leading to the formation of product-related impurities that may be difficult to separate from the parent molecule. nih.govnih.gov Common degradation pathways for phosphorothioate (B77711) (PS) oligonucleotides include deamination, depurination, and oxidation of the phosphorothioate backbone to a phosphate diester. researchgate.netacs.orgnih.gov
Deamination: This involves the conversion of cytidine (B196190) to uridine (B1682114) or adenine (B156593) to hypoxanthine, resulting in a +1 Da mass change, which is very difficult to resolve from the parent oligonucleotide even with high-resolution mass spectrometry. acs.org
Depurination: This is the cleavage of the N-glycosidic bond, leading to the loss of a purine (B94841) base (adenine or guanine). researchgate.net The presence of the 2'-MOE modification on purine residues makes them stable against depurination. researchgate.netacs.org
Phosphate Diester Formation: Oxidation of a phosphorothioate linkage results in a phosphate diester linkage, causing a mass difference of -16 Da. acs.org
For impurities that are difficult to separate chromatographically, such as those arising from depurination, chemical derivatization can be employed. nih.govnih.gov Depurination results in an unstable apurinic site which co-elutes with the parent oligonucleotide in most chromatographic systems. nih.govfigshare.com A strategy has been developed that uses novel polar cysteine analogues to react specifically with the aldehyde group present at the apurinic site. acs.orgnih.gov This derivatization adds a polar tag to the impurity, altering its chromatographic properties and enabling its complete separation from the parent oligonucleotide using weak anion exchange chromatography. nih.govnih.govfigshare.com This approach allows for the accurate quantification of abasic (depurinated) species. acs.org
Weak anion exchange (WAX) chromatography has proven to be a valuable tool for separating key degradation products that often co-elute with the parent oligonucleotide in other systems like IP-RP HPLC. acs.orgnih.gov A WAX method using a diethylaminoethyl (DEAE) functionalized column can separate deaminated impurities from the parent oligonucleotide based on differences in their ionization (pKa). acs.orgnih.gov This method is also capable of separating the phosphate diester degradation product. acs.orgnih.gov By combining chemical derivatization for depurinated species with WAX chromatography, it is possible to detect and quantify the three major degradation products (depurination, deamination, and phosphate diester) of phosphorothioate oligonucleotides. acs.orgnih.govfigshare.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters Gen-Pak FAX (4.6 × 100 mm, 2.5 μm) with DEAE functional group | acs.orgnih.gov |
| Mobile Phase A | 100% Water | acs.orgnih.gov |
| Mobile Phase B | 25–30% WAX stock solution in 50–70% methanol (B129727) and 5–20% H₂O | acs.orgnih.gov |
| WAX Stock Solution | 20 mM Na₃PO₄, 1 M NaBr, 1 M Guanidinium Chloride (GnDCl), pH ~11.4 | acs.orgnih.gov |
| Flow Rate | 0.3–0.6 mL/min | acs.orgnih.gov |
| Column Temperature | 20–60 °C | acs.orgnih.gov |
Bioanalytical Methods for Oligonucleotide Detection in Complex Biological Matrices
The detection and quantification of therapeutic oligonucleotides, such as those containing 2'-O-(2-Methoxyethyl)-uridine, within complex biological samples present unique analytical challenges. The inherent properties of these molecules, including their susceptibility to metabolism and the specific chemical modifications they contain, necessitate the use of specialized bioanalytical techniques.
Limitations of Enzyme-Based Quantitative Polymerase Chain Reaction (qPCR) for Modified Sequences
Quantitative polymerase chain reaction (qPCR) is a highly sensitive method for nucleic acid quantification. frontiersin.org However, its application to oligonucleotides with modifications like the 2'-O-(2-methoxyethyl) (2'-O-MOE) group is often hindered. wuxiapptec.comwuxiapptec.com The enzymes central to qPCR, namely reverse transcriptase and DNA polymerase, have evolved to process natural nucleic acids. The bulky 2'-O-MOE modification can cause steric hindrance within the enzyme's active site, leading to several limitations:
Reduced Amplification Efficiency: The polymerase may struggle to incorporate a complementary nucleotide opposite the modified base, resulting in decreased amplification efficiency and an underestimation of the oligonucleotide concentration. wuxiapptec.com
Inaccurate Quantification: The presence of metabolites, such as chain-shortened versions (n-1, n-2), can lead to non-specific amplification and an overestimation of the full-length therapeutic oligonucleotide. wuxiapptec.com
Design Challenges: The short length of typical oligonucleotides (19-25 bases) already complicates the design of primers and probes with optimal melting temperatures (Tm). wuxiapptec.comwuxiapptec.com The presence of modifications can further constrain the design space. wuxiapptec.com
These challenges can significantly impact the accuracy and reliability of qPCR for quantifying 2'-O-MOE modified oligonucleotides, making it less suitable for pharmacokinetic and pharmacodynamic studies where precise measurements are crucial.
Application of Mass Spectrometry Imaging for Spatial Metabolic Variation Studies
Mass spectrometry imaging (MSI) is a powerful tool that provides spatial information on the distribution of molecules within tissue sections. This technique is increasingly being used to study the biodistribution and metabolism of therapeutic oligonucleotides, including those with 2'-O-MOE modifications. acs.orgnih.gov
By analyzing thin tissue slices, MSI can map the location of the parent oligonucleotide and its metabolites, offering insights into:
Tissue Distribution: Determining which tissues and cell types the oligonucleotide penetrates. nih.gov
Metabolism: Identifying where in the tissue the oligonucleotide is being metabolized by detecting and mapping the distribution of its metabolites. nih.gov
Pharmacokinetic Profile: Providing a detailed picture of the drug's absorption, distribution, metabolism, and excretion (ADME) at the tissue level, which complements data from traditional homogenization techniques. acs.orgnih.gov
Comparative Analysis with Other Oligonucleotide Modifications
Distinctions from 2'-O-Methyl (2'-OMe) Modifications in Terms of Binding Affinity and Nuclease Resistance
Both 2'-MOE and 2'-O-Methyl (2'-OMe) are second-generation modifications that enhance the properties of oligonucleotides. biosearchtech.com However, they exhibit notable differences in their impact on binding affinity and nuclease resistance.
Nuclease Resistance: Resistance to degradation by cellular nucleases is crucial for the in vivo efficacy of therapeutic oligonucleotides. The 2'-MOE modification provides significantly enhanced nuclease resistance compared to 2'-OMe. beilstein-journals.orgvulcanchem.com Studies have shown that oligonucleotides incorporating 2'-MOE modifications have a substantially longer half-life in serum, with some reports indicating a tenfold increase in nuclease resistance over their 2'-OMe counterparts. beilstein-journals.orgvulcanchem.com This superior stability is attributed to the steric bulk of the methoxyethyl group, which provides greater protection to the phosphodiester backbone from enzymatic cleavage. beilstein-journals.orgvulcanchem.com
| Property | 2'-O-(2-Methoxyethyl) (2'-MOE) | 2'-O-Methyl (2'-OMe) |
|---|---|---|
| Binding Affinity (ΔTm per modification) | ~ +1.5°C | Slightly increased affinity, comparable to 2'-MOE |
| Nuclease Resistance | Significantly high, up to 10-fold greater than 2'-OMe | Slightly increased, but vulnerable to exonucleases |
| Potency (in some studies) | Consistently more effective in suppressing RNA levels | Less consistent knockdown compared to 2'-MOE |
Contrasts with 2'-Fluoro (2'-F) Modifications in RNAi Activity and Metabolic Fate
The 2'-Fluoro (2'-F) modification is another important second-generation modification, particularly in the context of small interfering RNAs (siRNAs).
RNAi Activity: While both 2'-MOE and 2'-F modifications are used in oligonucleotide therapeutics, their compatibility with the RNA interference (RNAi) machinery differs. The bulky 2'-MOE modification is generally not well-tolerated within the core of an siRNA duplex, as it can interfere with the activity of the RNA-induced silencing complex (RISC). oup.com In contrast, the smaller 2'-F modification is better accommodated by the RISC complex and has been shown to be compatible with RNAi activity. mdpi.comtandfonline.com In fact, siRNAs with 2'-F modifications on both strands can exhibit enhanced silencing activity compared to unmodified siRNAs. oup.com Conversely, the 2'-MOE modification was not tolerated on either the sense or antisense strand in some siRNA contexts. oup.com
Metabolic Fate: The metabolic stability of oligonucleotides is influenced by their chemical modifications. While both 2'-MOE and 2'-F modifications increase nuclease resistance compared to unmodified RNA, 2'-MOE generally confers greater stability. biosearchtech.comtandfonline.com Studies have indicated that 2'-F modified siRNAs have limited nuclease resistance compared to other 2'-ribose modifications. tandfonline.com In terms of metabolic fate, oligonucleotides with extensive 2'-MOE modifications are highly resistant to metabolism in both plasma and tissues. nih.gov Following administration, 2'-MOE-modified oligonucleotides are slowly degraded, primarily through exonuclease activity. oup.com In contrast, the metabolic profile of 2'-F modified oligonucleotides can be influenced by other co-existing modifications. For instance, combining 2'-F modifications with phosphorothioate (B77711) linkages has been reported to exhibit toxic effects. tandfonline.com
| Property | 2'-O-(2-Methoxyethyl) (2'-MOE) | 2'-Fluoro (2'-F) |
|---|---|---|
| RNAi Activity | Generally not tolerated within siRNA duplexes, can inhibit RISC activity. oup.com | Compatible with RNAi machinery, can enhance silencing activity. oup.commdpi.com |
| Metabolic Stability | High resistance to nuclease degradation. nih.gov | Limited nuclease resistance compared to other 2'-modifications. tandfonline.com |
| Metabolic Pathway | Slow degradation primarily by exonucleases. oup.com | Metabolism can be influenced by other modifications. |
Differences from Phosphorothioate (PS) Backbone Modifications Regarding Plasma Protein Binding and Biodistribution
The phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, is a first-generation modification that is often used in conjunction with 2'-MOE. idtdna.com
Plasma Protein Binding: Both 2'-MOE and PS modifications influence the interaction of oligonucleotides with plasma proteins. Oligonucleotides with PS backbones are known to bind extensively to plasma proteins. nih.govresearchgate.net This binding is a critical factor in their pharmacokinetic profile, as it reduces their rapid clearance by glomerular filtration. nih.gov The addition of a 2'-MOE modification to a PS-modified oligonucleotide can further increase its affinity for plasma proteins. researchgate.netfrontiersin.org However, the PS modification is the primary determinant of plasma protein binding for single-stranded ASOs. nih.gov In contrast, oligonucleotides with a phosphodiester (PO) backbone, even with 2'-MOE modifications, exhibit significantly lower plasma protein binding. nih.gov
Biodistribution: The biodistribution of oligonucleotides is heavily influenced by their plasma protein binding characteristics. PS-modified oligonucleotides, due to their high protein binding, have broad tissue distribution, with the highest concentrations typically found in the liver and kidneys. nih.govacs.org The addition of 2'-MOE to a PS backbone does not substantially alter this general biodistribution pattern. nih.gov However, a 2'-MOE modified oligonucleotide with a PO backbone shows a markedly different biodistribution. Due to its low plasma protein binding and rapid plasma clearance, it distributes to very few organs in significant amounts, with the exception of the kidney, where it is excreted. nih.gov
| Property | 2'-O-(2-Methoxyethyl) (2'-MOE) with PS Backbone | Phosphorothioate (PS) Backbone (without 2'-MOE) |
|---|---|---|
| Plasma Protein Binding | High, and can be further increased by the 2'-MOE modification. researchgate.netfrontiersin.org | High, a primary determinant of binding. nih.gov |
| Biodistribution | Broad tissue distribution, primarily to liver and kidneys. nih.govacs.org | Broad tissue distribution, primarily to liver and kidneys. nih.gov |
Comparative Evaluation with Locked Nucleic Acid (LNA) and Other Constrained Nucleic Acid Analogs
Locked Nucleic Acid (LNA) and other constrained nucleic acid analogs, such as constrained ethyl (cEt), represent a class of modifications that significantly increase the binding affinity of oligonucleotides. nih.govnih.gov
Binding Affinity and Potency: LNA modifications, which "lock" the ribose sugar into a C3'-endo conformation via a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon, provide a substantial increase in binding affinity, even greater than that of 2'-MOE. nih.gov A single LNA substitution can increase the Tm by a significant margin. nih.gov This high affinity can translate to increased potency, with some LNA-containing ASOs showing up to a 5-fold increase in target mRNA reduction compared to their 2'-MOE counterparts. nih.gov However, this increased potency is not always observed and can be target-dependent. nih.gov Other constrained analogs like cEt also offer high affinity, often without the same level of toxicity associated with LNAs. researchgate.net
Nuclease Resistance and In Vivo Profile: Both 2'-MOE and LNA modifications confer enhanced nuclease resistance. nih.govresearchgate.net LNA-modified oligonucleotides are highly resistant to degradation. researchgate.net Despite the potential for increased potency, LNA-containing ASOs have been associated with significant hepatotoxicity in animal studies, a concern that is less pronounced with 2'-MOE ASOs. nih.govresearchgate.net The cEt modification was developed as a compromise to retain high binding affinity while mitigating the toxicity seen with LNA. researchgate.net In terms of biodistribution, studies comparing LNA, cEt, and 2'-MOE ASOs have shown differences in tissue concentrations, with 2'-MOE chemistry resulting in lower kidney concentrations compared to LNA. nih.gov
| Property | 2'-O-(2-Methoxyethyl) (2'-MOE) | Locked Nucleic Acid (LNA) | Constrained Ethyl (cEt) |
|---|---|---|---|
| Binding Affinity (ΔTm) | High | Very High | High |
| Potency | High | Potentially higher than 2'-MOE, but target dependent. nih.gov | High |
| Nuclease Resistance | High. researchgate.net | Very High. nih.govresearchgate.net | High. researchgate.net |
| Hepatotoxicity | Lower compared to LNA. researchgate.net | Significant hepatotoxicity observed in some studies. nih.govresearchgate.net | Lower toxicity profile than LNA. researchgate.net |
Future Research Directions and Therapeutic Prospects
Advancements in the Design and Delivery Systems for 2'-O-(2-Methoxyethyl)-Modified Constructs
The evolution of antisense oligonucleotides (ASOs) has been marked by significant improvements in their chemical design to enhance stability, binding affinity, and pharmacokinetic properties. tandfonline.com The "gapmer" design has been particularly successful for 2'-MOE-modified ASOs. acs.orgnih.gov This design features a central "gap" of DNA or phosphorothioate (B77711) (PS)-modified DNA nucleotides, which is capable of recruiting RNase H to degrade the target mRNA. nih.govidtdna.com This core is flanked by "wings" of 2'-MOE-modified nucleotides, which provide high affinity for the target RNA, increased nuclease resistance, and favorable drug-like properties. nih.govbiomolther.org
Future design strategies are exploring novel nucleoside modifications that build upon the success of 2'-MOE. By combining structural elements of 2'-MOE residues with other conformationally restricted analogues like locked nucleic acid (LNA), researchers aim to create even more potent ASOs. acs.org For instance, shortening ASO length from the traditional 20-mer to a 14-mer and incorporating these advanced modifications has been shown to increase potency significantly in animal models without introducing hepatotoxicity. acs.org
Effective delivery to target tissues remains a critical challenge. While early ASOs showed promise, their in vivo application was hindered by rapid degradation and poor cellular uptake. tandfonline.com Breakthroughs in delivery systems have been pivotal. Key advancements include:
Lipid Nanoparticles (LNPs): These are advanced virus-free delivery systems that can encapsulate oligonucleotides, protecting them from degradation and facilitating their delivery into cells. oup.comnih.gov The first FDA-approved RNAi therapeutic, ONPATTRO® (patisiran), utilizes an LNP delivery system. oup.com LNPs can fuse with cell membranes, promoting the release of the oligonucleotide into the cytoplasm. nih.gov
N-acetylgalactosamine (GalNAc) Conjugation: This strategy involves attaching GalNAc ligands to the ASO. oup.com GalNAc binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes). This targeted approach has proven highly effective for delivering ASO therapies to the liver. biomolther.org
Research is ongoing to develop delivery systems that can target organs beyond the liver, which would greatly expand the therapeutic potential of 2'-MOE-modified oligonucleotides. biomolther.org
Table 1: Advanced Designs for 2'-MOE Oligonucleotides
| Design Strategy | Description | Key Advantages | Reference |
| Gapmer | A central region of RNase H-competent DNA nucleotides is flanked by 2'-MOE modified nucleotide "wings". | Recruits RNase H for target mRNA degradation; wings provide high affinity and nuclease resistance. | nih.govidtdna.com |
| Conformationally Restricted Analogues | Incorporates novel nucleoside modifications (e.g., combining 2'-MOE with LNA elements) into shorter ASO sequences. | Increased potency (3- to 5-fold in animal studies) without increased toxicity. | acs.org |
| Steric-Blocking Oligonucleotides | Fully modified with 2'-MOE to prevent RNase H activity. They physically block access of cellular machinery to the RNA target. | Modulates RNA splicing by blocking splice sites; inhibits protein translation. | idtdna.combiosearchtech.com |
Exploration of Emerging Therapeutic Areas and Disease Targets for Oligonucleotide-Based Therapies
The versatility of 2'-MOE modified oligonucleotides allows them to target a wide array of diseases by modulating the expression of specific genes. Initially focused on rare genetic disorders, the therapeutic landscape for these ASOs is rapidly expanding to include more common diseases and new classes of molecular targets. biomolther.orgpatsnap.com
A significant area of growth is in neurology. Because 2'-MOE ASOs exhibit high stability in cerebrospinal fluid (CSF) following intrathecal injection, they are well-suited for treating diseases of the central nervous system (CNS). mdpi.com Several ASOs are in clinical trials for neurodegenerative conditions like Huntington's disease, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease. neurology.org
Beyond the CNS, research is active in areas such as oncology, where ASOs are being developed to silence oncogenes, and in managing cardiovascular and metabolic diseases. acs.orgpatsnap.com The ability of ASOs to target virtually any gene, including those previously considered "undruggable," opens up vast therapeutic possibilities. mdpi.com This includes targeting non-coding RNAs, such as microRNA (miRNA) and long non-coding RNA (lncRNA), which are increasingly recognized as important regulators of disease processes. mdpi.com
The success of approved 2'-MOE ASO drugs provides a strong foundation for exploring these new frontiers.
Table 2: Approved and Investigational Therapeutic ASOs with 2'-MOE Modification
| Drug Name (Generic) | Disease Target | Therapeutic Area | Status | Reference |
| Inotersen | Transthyretin (TTR) | Hereditary Transthyretin Amyloidosis (hATTR) | Approved | biomolther.orgmdpi.com |
| Volanesorsen | Apolipoprotein C-III | Familial Chylomicronemia Syndrome (FCS) | Approved | biomolther.orgmdpi.com |
| Mipomersen | Apolipoprotein B-100 | Homozygous Familial Hypercholesterolemia (HoFH) | Approved | tandfonline.combiomolther.org |
| Nusinersen | SMN2 (splicing modulation) | Spinal Muscular Atrophy (SMA) | Approved | tandfonline.combiomolther.org |
| Investigational ASO | HTT | Huntington's Disease | Clinical Trials | neurology.org |
| Investigational ASO | SOD1, C9ORF72 | Amyotrophic Lateral Sclerosis (ALS) | Clinical Trials | neurology.org |
| Investigational ASO | MAPT (Tau) | Alzheimer's Disease | Clinical Trials | neurology.org |
| Investigational ASO | α-synuclein (SNCA) | Parkinson's Disease | Preclinical | acs.org |
Continued Innovation in Synthesis and Analytical Technologies for Next-Generation Oligonucleotides
The production and analysis of modified oligonucleotides like those containing 2'-O-(2-Methoxyethyl)-uridine require specialized and evolving technologies. Innovations in both synthesis and analytics are crucial for developing the next generation of oligonucleotide therapeutics.
Synthesis: Traditionally, oligonucleotides are produced via chemical synthesis on a solid support. researchgate.net While effective, this multi-step process can be complex, particularly for modified nucleosides. google.comgoogle.com A groundbreaking area of innovation is the development of enzymatic synthesis methods. Recently, researchers have engineered DNA polymerase enzymes that can efficiently incorporate bulky 2'-modifications like 2'-O-methyl and the even larger 2'-MOE into growing nucleic acid chains. springernature.com This was previously considered impossible due to steric hindrance within the polymerase's active site. springernature.com Enzymatic synthesis offers the potential for more rapid, efficient, and potentially more environmentally friendly production of modified oligonucleotides, and it enables powerful techniques like in vitro evolution to discover new aptamers and nucleic acid enzymes with therapeutic potential. springernature.commdpi.com
Analytical Technologies: Ensuring the purity, identity, and quantity of synthetic oligonucleotides is critical. The complexity of 2'-MOE-modified constructs necessitates sophisticated analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of oligonucleotide analysis. shimadzu.com
Key analytical methods include:
Reversed-Phase Ion-Pair Chromatography (RP-IP): A common liquid chromatography method used to separate the target oligonucleotide from synthesis-related impurities. shimadzu.com
Mass Spectrometry (MS): Various MS techniques are employed for precise characterization.
Quadrupole Time-of-Flight (Q-TOF) LC-MS: Used for accurate mass determination to confirm the molecular weight of the oligonucleotide therapeutic. shimadzu.com
Triple Quadrupole LC-MS (LC-MS/MS): A highly sensitive and specific method for quantifying oligonucleotides in biological matrices, such as brain tissue, which is essential for pharmacokinetic and biodistribution studies. acs.orgshimadzu.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): Another technique used to verify the molecular weight of the final product. shimadzu.com
These advanced analytical tools are indispensable for both quality control during manufacturing and for the preclinical and clinical development of novel 2'-MOE-containing drug candidates. acs.orgshimadzu.com
Table 3: Key Technologies in the Synthesis and Analysis of 2'-MOE Oligonucleotides
| Technology Type | Specific Method | Application | Key Advantage | Reference |
| Synthesis | Chemical Solid-Phase Synthesis | Routine production of oligonucleotides. | Established and reliable method. | researchgate.net |
| Enzymatic Synthesis (Engineered Polymerase) | Rapid synthesis of 2'-MOE-RNA. | Enables in vitro evolution; potentially more efficient and scalable. | springernature.com | |
| Analysis | Reversed-Phase Ion-Pair (RP-IP) Chromatography | Purification and separation of oligonucleotides. | Effective separation of target from impurities. | shimadzu.com |
| Q-TOF LC-MS | Accurate mass determination. | High precision for molecular weight confirmation. | shimadzu.com | |
| Triple Quadrupole LC-MS/MS | Quantification in biological samples. | High sensitivity and specificity for bioanalysis. | acs.org | |
| MALDI-TOF MS | Molecular weight verification. | Rapid and accurate mass analysis. | shimadzu.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for incorporating 2'-O-(2-Methoxyethyl)-uridine into oligonucleotides?
- Methodological Answer : The synthesis typically employs phosphoramidite chemistry. For example, this compound derivatives are synthesized via selective protection of hydroxyl groups, followed by coupling with activated phosphoramidites. Key steps include:
- Selective acylation at the 5'-OH position under dry pyridine conditions to avoid side reactions .
- Use of 4,4'-dimethoxytrityl (DMT) protecting groups to ensure regioselective modification .
- Final deprotection and purification via reverse-phase HPLC or PAGE to isolate high-purity oligonucleotides .
Q. How does the 2'-O-(2-Methoxyethyl) modification enhance antisense oligonucleotide stability?
- Methodological Answer : The modification increases nuclease resistance by sterically hindering RNase activity. To validate this:
- Conduct in vitro serum stability assays comparing modified vs. unmodified oligonucleotides.
- Use MALDI-TOF or LC-MS to monitor degradation products over time .
- Pharmacokinetic studies in rodent models show prolonged half-life (e.g., nusinersen, an FDA-approved drug using this modification, has a plasma half-life >30 days in humans) .
Q. What spectroscopic techniques confirm the structural integrity of this compound derivatives?
- Methodological Answer :
- NMR : Key signals include the methoxyethyl protons (δ 3.3–3.5 ppm) and absence of 2'-OH in H-NMR spectra .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for this compound: calc. 301.0784, obs. 301.0784) .
- FT-IR : Absence of O-H stretch (~3200 cm) post-modification .
Q. What is the role of this compound in FDA-approved therapeutics like nusinersen?
- Methodological Answer : In nusinersen (Spinraza®), the modification enhances binding to SMN2 pre-mRNA and improves blood-brain barrier penetration. To replicate this:
- Design in vitro splice-switching assays using patient-derived fibroblasts .
- Measure target mRNA levels via qRT-PCR and protein expression via Western blot .
Advanced Research Questions
Q. How can researchers optimize 2'-O-(2-Methoxyethyl) modifications to balance target affinity and off-target effects?
- Methodological Answer :
- Positional Scanning : Systematically vary modification sites (e.g., 5' vs. 3' ends) and measure binding via surface plasmon resonance (SPR) .
- Thermodynamic Analysis : Use UV melting curves to assess duplex stability (ΔTm). For example, 2'-O-(2-Methoxyethyl) increases Tm by 1–2°C per modification .
- Transcriptome-wide Off-Target Screening : Employ RNA-Seq or CLIP-Seq to identify unintended RNA interactions .
Q. What strategies resolve contradictory data on the immunostimulatory effects of this compound modifications?
- Methodological Answer :
- Cell-Type Specificity : Test in multiple models (e.g., primary immune cells vs. cancer lines). Evidence shows TLR7/8 activation varies by cell type .
- Dose-Response Studies : Use luciferase-based NF-κB reporter assays to quantify immune activation thresholds .
- Chemical Masking : Introduce additional modifications (e.g., 5'-methyl groups) to suppress immunogenicity while retaining activity .
Q. How does stereochemistry influence the potency of this compound-modified oligonucleotides?
- Methodological Answer :
- Stereospecific Synthesis : Prepare (R)- and (S)-5'-methyl isomers via chiral phosphoramidites .
- Activity Comparison : Transfect HeLa cells with stereoisomers and measure target mRNA knockdown via qRT-PCR. For example, (R)-5'-methyl isomers show 5-fold higher potency (IC = 0.6 nM) than (S)-isomers .
Q. What in vivo models are appropriate for evaluating this compound-modified therapeutics?
- Methodological Answer :
- Transgenic Mice : Use SMAΔ7 mice for spinal muscular atrophy studies, monitoring survival and motor function .
- Pharmacodynamic Markers : Measure SMN protein levels in cerebrospinal fluid (CSF) via ELISA .
- Toxicology : Assess liver/kidney function and histopathology after intrathecal or systemic administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
